

# Pimethixene Maleate: A Comprehensive Receptor Binding and Selectivity Profile

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## Compound of Interest

Compound Name: Pimethixene Maleate

Cat. No.: B1207551

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## Introduction

Pimethixene is an antihistamine and anticholinergic agent belonging to the thioxanthene chemical class.[1] It has been investigated for various therapeutic applications, including the treatment of hyperactivity, anxiety, sleep disorders, and allergies.[1] Pimethixene also exhibits bronchodilator properties.[1] This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity profile of **Pimethixene Maleate**, offering valuable insights for researchers and professionals in drug development.

## Receptor Binding Affinity Profile of Pimethixene Maleate

**Pimethixene maleate** is a potent antagonist across a broad range of monoamine receptors.[2] [3] Its antihistaminic and antiserotonergic properties are well-documented. The compound demonstrates high-affinity antagonism for several serotonin (5-HT), histamine, dopamine, and muscarinic receptor subtypes. The binding affinities, expressed as pKi values, are summarized in the table below. The Ki value, the equilibrium dissociation constant, is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The pKi is the negative logarithm of the Ki value.

Receptor Subtype	pKi	Ki (nM)	Receptor Family
5-HT2B	10.44	0.036	Serotonin
5-HT2A	10.22	0.060	Serotonin
Histamine H1	10.14	0.072	Histamine
Muscarinic M2	9.38	0.417	Muscarinic Acetylcholine
Muscarinic M1	8.61	2.45	Muscarinic Acetylcholine
5-HT2C	8.42	3.80	Serotonin
Dopamine D2	8.19	6.46	Dopamine
5-HT1A	7.63	23.4	Serotonin
Adrenergic $\alpha$ -1A	7.61	24.5	Adrenergic
Dopamine D4.4	7.54	28.8	Dopamine
5-HT6	7.30	50.1	Serotonin
5-HT7	7.28	52.5	Serotonin
Dopamine D1	6.37	427	Dopamine
5-HT1B	< 5	> 10,000	Serotonin

Data compiled from multiple sources.

## Receptor Selectivity Profile

The binding data reveals that **Pimethixene Maleate** is a non-selective antagonist with high potency for several receptor subtypes. Its highest affinities are for the 5-HT2B, 5-HT2A, and Histamine H1 receptors, with Ki values in the sub-nanomolar range. This potent antihistaminic and antiserotonergic activity is a defining characteristic of the compound.

Pimethixene also demonstrates high affinity for muscarinic M1 and M2 receptors, which accounts for its anticholinergic effects. Its affinity for dopamine receptors, particularly D2, is

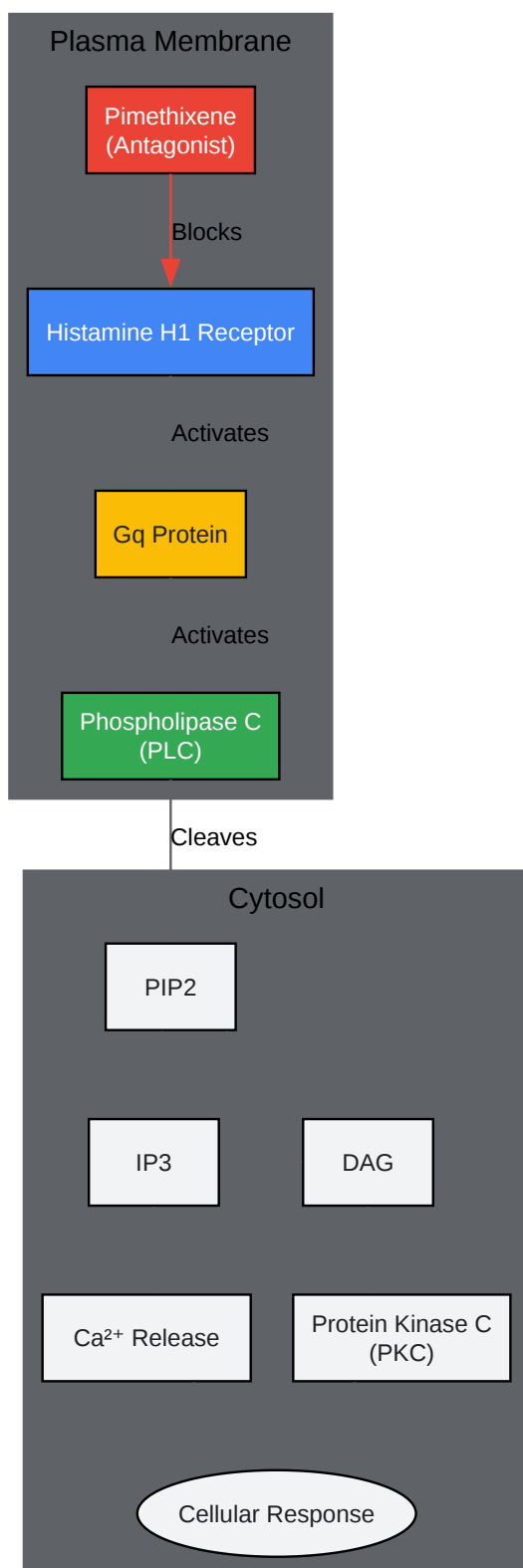
also notable. The compound shows moderate affinity for several other serotonin receptor subtypes (5-HT<sub>2C</sub>, 5-HT<sub>1A</sub>, 5-HT<sub>6</sub>, 5-HT<sub>7</sub>) and the adrenergic  $\alpha$ -1A receptor. In contrast, its affinity for the 5-HT<sub>1B</sub> and Dopamine D<sub>1</sub> receptors is significantly lower.

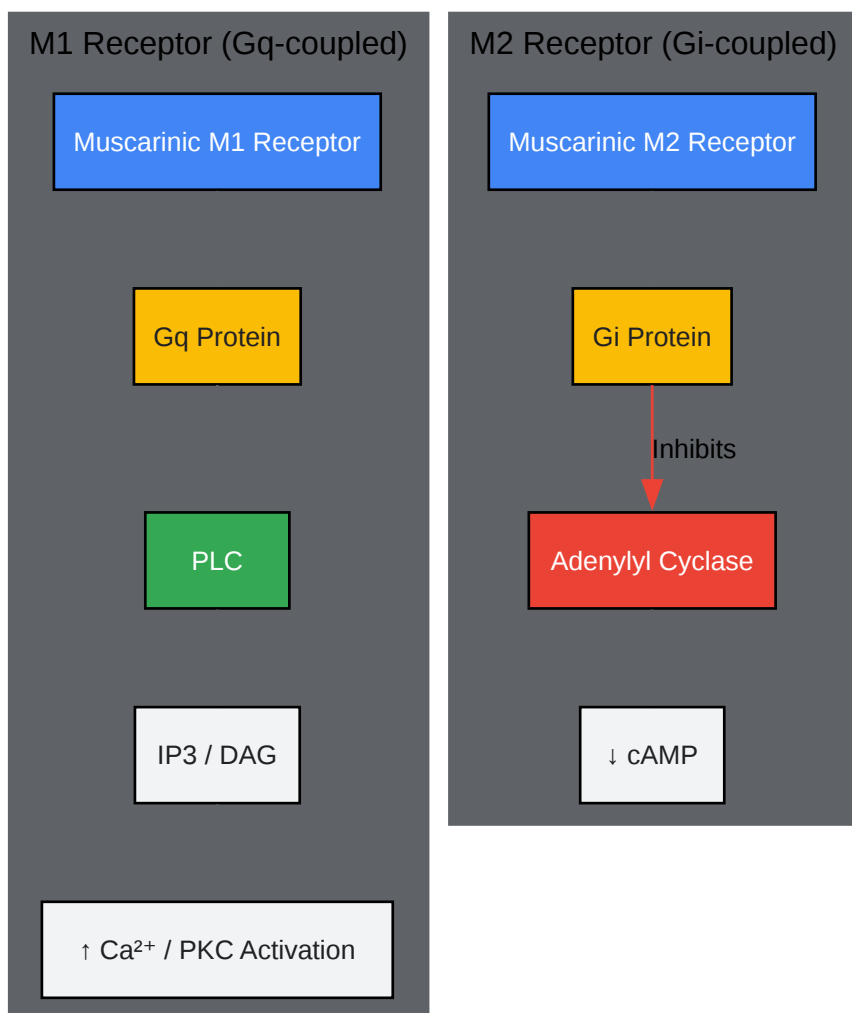
## Signaling Pathways

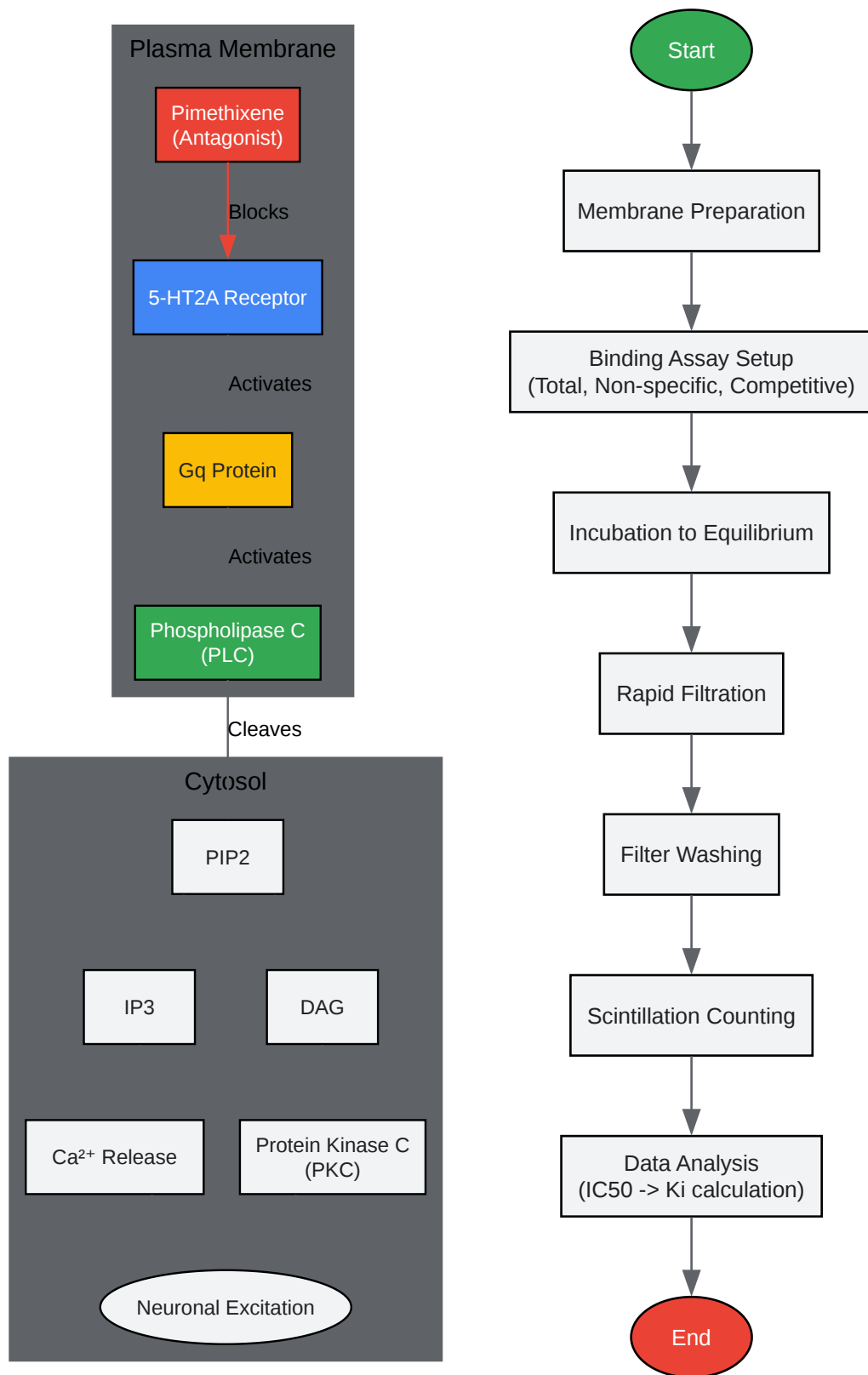
**Pimethixene Maleate**'s broad pharmacological profile is a consequence of its interaction with multiple G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.

### Histamine H1 Receptor Signaling

The Histamine H<sub>1</sub> receptor is a G<sub>q</sub>-coupled receptor. Upon activation by histamine, the G $\alpha_q$  subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction and increased vascular permeability.







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## References

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